molecular formula C24H42ClNO2 B12763817 DL-2-Phenylglycine hexadecyl ester hydrochloride CAS No. 87252-82-2

DL-2-Phenylglycine hexadecyl ester hydrochloride

Cat. No.: B12763817
CAS No.: 87252-82-2
M. Wt: 412.0 g/mol
InChI Key: UYHFERKPYOAEHO-UHFFFAOYSA-N
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Description

DL-2-Phenylglycine hexadecyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of DL-2-Phenylglycine, which is an α-amino acid with a phenyl group attached to the α-carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Phenylglycine hexadecyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

DL-2-Phenylglycine hexadecyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

DL-2-Phenylglycine hexadecyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine hexadecyl ester hydrochloride involves its interaction with specific molecular targets. The ester group allows it to penetrate cell membranes, where it can exert its effects on intracellular pathways. The phenyl group may interact with aromatic amino acids in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    DL-2-Phenylglycine: The parent compound, which lacks the ester and hydrochloride groups.

    DL-2-Phenylglycine methyl ester hydrochloride: A similar ester derivative with a shorter alkyl chain.

    DL-2-Phenylglycine ethyl ester hydrochloride: Another ester derivative with a slightly longer alkyl chain than the methyl ester.

Uniqueness

DL-2-Phenylglycine hexadecyl ester hydrochloride is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic environments.

Properties

CAS No.

87252-82-2

Molecular Formula

C24H42ClNO2

Molecular Weight

412.0 g/mol

IUPAC Name

hexadecyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27-24(26)23(25)22-19-16-15-17-20-22;/h15-17,19-20,23H,2-14,18,21,25H2,1H3;1H

InChI Key

UYHFERKPYOAEHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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